B1575420 Antigen NY-CO-13 (65-73)

Antigen NY-CO-13 (65-73)

Cat. No. B1575420
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cellular tumor antigen p53

Scientific Research Applications

1. Immunogenic Tumor Antigen and Vaccine Candidate

  • NY-ESO-1, previously known as NY-CO-13, has transitioned rapidly from molecular, cellular, and immunological description to a vaccine and immunotherapy candidate. It elicits spontaneous antibody and T-cell responses in cancer patients, making it a focus for various clinical trials in immunotherapy (Gnjatic et al., 2006).

2. Correlation with Humoral and Cellular Immune Responses

  • NY-ESO-1 is associated with humoral immunity in patients with advanced NY-ESO-1-expressing tumors. This antigen has demonstrated a correlation between CD8+ T cell and humoral immune responses in cancer patients (Jäger et al., 2000).

3. Role in CD4+ T Lymphocyte Responses

  • The antigen plays a critical role in generating antigen-specific cytotoxic T lymphocyte and antibody responses. Studies have identified NY-ESO-1–derived peptides that are recognized by CD4+ T lymphocytes in cancer patients (Jäger et al., 2000).

4. Broad Integrated Antibody and T Cell Responses

  • NY-ESO-1 combined with adjuvants has shown to induce broad integrated antibody and CD4(+) and CD8(+) T cell responses in humans, highlighting its potential in immunotherapy applications (Davis et al., 2004).

5. Immunotherapy in Ovarian Cancer

  • Vaccination with NY-ESO-1 peptides in ovarian cancer patients has shown minimal toxicity and induces specific T-cell immunity. This suggests its potential as a therapeutic approach in epithelial ovarian cancer (Diefenbach et al., 2008).

6. Induction of Primary Immunity in Cancer Patients

  • NY-ESO-1 peptides have been used in clinical trials to induce primary peptide-specific CD8+ T-cell reactions and delayed-type hypersensitivity responses in patients with metastatic NY-ESO-1-expressing cancers (Jäger et al., 2000).

7. Impact on Esophageal Cancer Patients' Immune Response

  • A clinical trial using NY-ESO-1 protein as a cancer vaccine for advanced cancer patients, including those with esophageal cancer, showed the induction of antibody, and CD4 and CD8 T-cell responses, demonstrating its potential in cancer treatment (Wada et al., 2008).

8. Application in CD4+ T-cell Vaccination

  • NY-ESO-1-derived peptides are promising candidates for CD4+ stimulating vaccine applications across various cancer types due to their broad MHC II-restricted peptide recognition (Neumann et al., 2004).

properties

sequence

RMPEAAPPV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

P53_HUMAN Cellular tumor antigen p53 (Tumor suppressor p53) (Phosphoprotein p53) (Antigen NY-CO-13) (65-73)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.